3-(4H-1,2,4-Triazol-4-yl)propanoic acid hydrochloride
CAS No.: 68984-23-6
Cat. No.: VC4556532
Molecular Formula: C5H8ClN3O2
Molecular Weight: 177.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68984-23-6 |
|---|---|
| Molecular Formula | C5H8ClN3O2 |
| Molecular Weight | 177.59 |
| IUPAC Name | 3-(1,2,4-triazol-4-yl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H7N3O2.ClH/c9-5(10)1-2-8-3-6-7-4-8;/h3-4H,1-2H2,(H,9,10);1H |
| Standard InChI Key | YLPOBCGGHZECJH-UHFFFAOYSA-N |
| SMILES | C1=NN=CN1CCC(=O)O.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a 1,2,4-triazole ring substituted at the 4-position with a propanoic acid group (CH2CH2COOH). The hydrochloride salt form introduces a chloride ion, stabilizing the protonated amine group of the triazole ring. Key structural features include:
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Triazole core: A five-membered aromatic ring containing three nitrogen atoms, contributing to electron-deficient properties and hydrogen-bonding capabilities .
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Propanoic acid side chain: A three-carbon carboxylic acid that enhances hydrophilicity and enables conjugation reactions .
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Hydrochloride counterion: Improves aqueous solubility and crystallinity, critical for pharmaceutical formulations .
The IUPAC name is 3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride, with the SMILES string Cl.C1=NC=NN1CCC(=O)O .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C5H8ClN3O2 | |
| Molecular weight | 193.6 g/mol | |
| Hydrogen bond donors | 2 (COOH, NH) | |
| Hydrogen bond acceptors | 5 (O, N) | |
| Rotatable bonds | 4 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no direct synthesis routes for 3-(4H-1,2,4-triazol-4-yl)propanoic acid hydrochloride are documented, analogous methods for triazole-propanoic acid derivatives involve:
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Ring formation: Cyclocondensation of hydrazine derivatives with carboxylic acid precursors under acidic conditions .
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Side-chain modification: Alkylation of triazole intermediates with bromopropanoic acid, followed by hydrochloride salt formation via HCl treatment .
A representative pathway is:
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Step 1: Reaction of 1,2,4-triazole with 3-bromopropanoic acid in the presence of a base (e.g., K2CO3) to yield 3-(4H-1,2,4-triazol-4-yl)propanoic acid .
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Step 2: Salt formation by dissolving the free acid in HCl-saturated ethanol, followed by crystallization .
Industrial Manufacturing
Industrial processes prioritize cost efficiency and scalability:
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Continuous flow reactors: Enable precise control over reaction parameters (pH, temperature) to maximize yield (>85%) .
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Automated purification systems: Chromatography and recrystallization ensure >99% purity for pharmaceutical applications .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows:
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Decomposition temperature: ~220°C, with exothermic peaks indicating triazole ring degradation .
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Melting point: Estimated at 185–190°C (hydrochloride form) .
Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 50–60 | Enhanced by HCl |
| Ethanol | 30–40 | Moderate solubility |
| Dichloromethane | <5 | Poorly soluble |
Data extrapolated from hydrochloride salts of analogous triazole derivatives .
Reactivity and Functionalization
Key Reaction Pathways
The compound participates in reactions typical of both triazoles and carboxylic acids:
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Amide formation: Reacts with amines (e.g., benzylamine) via carbodiimide coupling to yield triazole-containing amides .
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Esterification: Methanol/H2SO4 converts the carboxylic acid to methyl esters, useful in prodrug design .
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Oxidation: The triazole ring resists oxidation, but the propanoic side chain can undergo decarboxylation at >200°C .
Stability Considerations
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pH sensitivity: Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >8) .
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Light sensitivity: UV-Vis studies show photo-degradation under prolonged UV exposure, necessitating amber storage containers .
Applications in Pharmaceutical Research
Antimicrobial Activity
Triazole derivatives exhibit broad-spectrum antimicrobial properties. Preliminary assays on similar compounds show:
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Minimum inhibitory concentration (MIC): 8–16 µg/mL against Staphylococcus aureus .
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Mechanism: Inhibition of fungal lanosterol 14α-demethylase (CYP51) .
Kinase Inhibition
Molecular docking studies suggest affinity for protein kinases (e.g., EGFR, IC50 ≈ 2.3 µM), highlighting potential in oncology .
Challenges and Future Directions
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